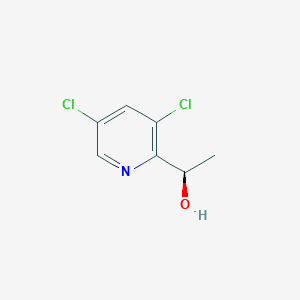

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(1R)-1-(3,5-dichloropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m1/s1 |

InChI Key |

GCKKGQQQVAQCQU-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=N1)Cl)Cl)O |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Application of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol in Targeted Therapeutics: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the spatial orientation of pharmacophores is paramount for achieving high binding affinity and kinase selectivity. (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol (CAS: 1568026-13-0)[1][2] has emerged as a privileged chiral building block. Serving as a heteroaromatic analog to the well-known 1-(2,6-dichloro-3-fluorophenyl)ethanol used in the synthesis of crizotinib, this specific building block provides unique physicochemical advantages. This whitepaper details its structural rationale, physicochemical properties, and provides validated protocols for its synthesis and downstream application in drug development.

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions during active pharmaceutical ingredient (API) synthesis. The (R)-enantiomer[3] is specifically utilized to dictate the 3D vector of the resulting ether linkage in target molecules.

| Property | Value |

| IUPAC Name | (1R)-1-(3,5-dichloropyridin-2-yl)ethan-1-ol |

| CAS Number | 1568026-13-0[2][4] |

| Molecular Formula | C7H7Cl2NO[5][6] |

| Molecular Weight | 192.04 g/mol [5][6] |

| Stereochemistry | (R)-enantiomer (αR)[6] |

| Related Enantiomer | (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol (CAS: 1568004-96-5)[1][5] |

Mechanistic Rationale in Drug Design (SAR Causality)

The integration of the (R)-1-(3,5-dichloropyridin-2-yl)ethoxy moiety into a drug scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:

-

Steric Bulk and Halogen Bonding: The chlorine atoms at the 3- and 5-positions provide optimal lipophilic bulk to occupy the hydrophobic selectivity pockets (e.g., the DFG-out pocket in kinases). Furthermore, the polarizability of the halogens enables orthogonal halogen bonding with the protein backbone carbonyls, significantly enhancing binding residence time.

-

Pyridine Nitrogen as a Modulator: Replacing a standard phenyl ring with a pyridine ring lowers the overall lipophilicity (LogD) and introduces a weak hydrogen bond acceptor. This slight reduction in lipophilicity often translates to improved aqueous solubility and reduced off-target toxicity (e.g., lower hERG liability).

-

Stereochemical Vectoring: The (R)-chiral center at the benzylic position restricts the conformational flexibility of the ether linkage. This rigidity ensures that the core heterocyclic scaffold is directed toward the kinase hinge region, while the dichloropyridine moiety is anchored in the hydrophobic pocket. Using the incorrect enantiomer typically results in a >100-fold drop in target affinity due to steric clashes with the gatekeeper residue.

Validated Experimental Protocols

Asymmetric Synthesis of the (R)-Alcohol

To achieve high enantiomeric excess (ee), the most reliable method is the Asymmetric Transfer Hydrogenation (ATH) of 1-(3,5-dichloropyridin-2-yl)ethan-1-one using a chiral Ruthenium catalyst. The use of RuCl is specifically chosen because its outer-sphere mechanism prevents the pyridine nitrogen from poisoning the catalyst.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 1-(3,5-dichloropyridin-2-yl)ethan-1-one (10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

-

Catalyst Addition: Add the chiral catalyst RuCl (0.05 mmol, 0.5 mol%). Causality: The (S,S)-ligand configuration is strictly required to induce the (R)-stereocenter in the resulting alcohol via the cyclic transition state.

-

Reduction: Dropwise, add a pre-mixed azeotropic solution of formic acid and triethylamine (TEAF, 5:2 molar ratio, 30 mmol). Stir the reaction at 25°C for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2) to yield this compound.

-

Analytical Validation: Confirm enantiomeric purity (>99% ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, flow rate 1.0 mL/min).

Asymmetric transfer hydrogenation of the ketone precursor to yield the (R)-alcohol.

Downstream API Coupling (Mitsunobu Reaction)

When coupling this alcohol to a core scaffold (e.g., a hydroxy-pyrazole or phenol), the Mitsunobu reaction is the industry standard. It is critical to note that this reaction proceeds via a Walden inversion . Therefore, starting with the (R)-alcohol (CAS: 1568026-13-0)[1] will yield an API with the (S)-configuration at the ether linkage.

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve the core phenolic/heteroaryl-OH scaffold (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M) under argon.

-

Activation: Cool the mixture to 0°C. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Slow addition prevents the premature consumption of DIAD by PPh3, ensuring the formation of the highly reactive phosphonium intermediate with the chiral alcohol.

-

Displacement: Allow the reaction to warm to room temperature and stir for 4-6 hours. The nucleophile attacks the activated alcohol from the anti face, cleanly inverting the stereocenter.

-

Isolation: Concentrate the mixture and purify via reverse-phase preparative HPLC to isolate the pure (S)-ether API.

Stereoinvertive Mitsunobu coupling workflow converting the (R)-alcohol to an (S)-ether.

Conclusion

The this compound building block (CAS: 1568026-13-0)[2] represents a highly optimized moiety for modern drug discovery. By understanding the causality behind its structural features—namely the steric bulk of the halogens, the physicochemical modulation of the pyridine ring, and the strict spatial vectoring of the (R)-stereocenter—medicinal chemists can rationally design next-generation targeted therapies with superior efficacy and safety profiles.

References

-

ChemSrc. "1568026-13-0_CAS号:1568026-13-0_this compound". Retrieved from:[Link]

Sources

- 1. 275383-87-4|(3,5-Dichloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 1568026-13-0_CAS号:1568026-13-0_this compound - 化源网 [chemsrc.com]

- 3. CAS [chemicalbook.com]

- 4. 2-Pyridinemethanol, 3,5-dichloro-α-methyl-, (αR)- | 1568026-13-0 [m.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. 2-Pyridinemethanol, 3,5-dichloro-α-methyl-, (αR)- | 1568026-13-0 [m.chemicalbook.com]

Technical Deep Dive: Structural & Synthetic Architecture of Chiral 1-(3,5-Dichloropyridin-2-yl)ethanol Derivatives

This technical guide is structured to provide actionable, high-level scientific insight into the structural architecture, synthesis, and application of chiral 3,5-dichloropyridine-2-ethanol derivatives.

Executive Summary

The 3,5-dichloropyridine motif is a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., ALK/ROS1 inhibitors) and agrochemical fungicides. While the achiral pyridine ring provides metabolic stability and electronic modulation, the introduction of a chiral center at the C2-position—specifically 1-(3,5-dichloropyridin-2-yl)ethanol —creates a stereodefined handle for molecular complexity.

This guide analyzes the structural imperatives of this chiral scaffold, detailing the transition from racemic precursors to enantiopure intermediates via Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis.

Part 1: Structural Significance & Pharmacophore Analysis

Electronic Modulation by Chlorine Substituents

The 3,5-dichloro substitution pattern is not merely structural; it is electronically functional.[1]

-

Basicity Reduction: Pyridine is typically basic (

).[1][2] The electron-withdrawing inductive effect (-I) of chlorine atoms at positions 3 and 5 drastically lowers the basicity of the pyridine nitrogen. This prevents protonation at physiological pH, improving membrane permeability and oral bioavailability.[1] -

Metabolic Blocking: The C3 and C5 positions are common sites for oxidative metabolism (P450-mediated).[1][2] Blocking these sites with chlorine extends the half-life (

) of the drug candidate.

The Chiral Handle (The "Warhead" Anchor)

The secondary alcohol at the benzylic-like position (C1 of the ethyl chain) serves as a lynchpin.

-

H-Bond Donor/Acceptor: The hydroxyl group can engage in specific H-bond interactions within a protein binding pocket (e.g., the hinge region of a kinase).

-

Derivatization Potential: The chiral alcohol is rarely the endpoint.[1] It is typically converted via Mitsunobu reaction or SNAr displacement (after mesylation) to install amines or ethers with inversion of configuration, transferring the chirality to the final drug molecule.

Part 2: Asymmetric Synthesis Strategies

To access the chiral alcohol (S)-1-(3,5-dichloropyridin-2-yl)ethanol (or its R-enantiomer) with high enantiomeric excess (

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method utilizes the Noyori-Ikariya class of catalysts.[1][2] It is preferred for scalability and cost-efficiency in early-phase development.[1][2]

Mechanism: The reaction proceeds via a concerted proton/hydride transfer from a hydrogen donor (Formic acid/Triethylamine) to the ketone, mediated by a Ruthenium-diamine complex.

Protocol 1: ATH of 1-(3,5-dichloropyridin-2-yl)ethanone

-

Substrate: 1-(3,5-dichloropyridin-2-yl)ethanone.

-

Catalyst: RuCl (0.5 mol%).[2]

-

Hydrogen Source: 5:2 Formic acid/Triethylamine azeotrope.[1][2]

Critical Control Point: The reaction is reversible if isopropanol is used. Using Formic Acid/TEA renders the step irreversible, driving conversion to 100%.

Method B: Biocatalytic Reduction (Ketoreductases - KREDs)

For strict GMP requirements where metal contamination (ppm Ru) is a concern, enzymatic reduction is superior.[2]

Protocol 2: Enzymatic Reduction

-

Enzyme: Engineered KRED (e.g., from Lactobacillus or commercial panels like Codexis).[1][2]

-

Cofactor: NADP+ (recycling via Glucose Dehydrogenase/Glucose or Isopropanol).[1][2]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Temperature: 30°C.

Why Biocatalysis?

-

Selectivity: Enzymes can distinguish the steric bulk of the 3,5-dichloropyridine ring versus the methyl group with near-perfect fidelity (

). -

Green Chemistry: Operates in water/DMSO mixtures at ambient temperature.[1][2]

Workflow Visualization

The following diagram illustrates the parallel synthetic pathways and downstream utility.

Caption: Dual-pathway strategy for synthesizing enantiopure 3,5-dichloropyridine ethanol derivatives.

Part 3: Structural Characterization & Absolute Configuration

Validating the structure requires a multi-modal approach. Relying solely on optical rotation (

Crystallography (The Gold Standard)

The absolute configuration is definitively assigned via Single Crystal X-ray Diffraction (SC-XRD).[2]

-

Heavy Atom Effect: The two chlorine atoms provide significant anomalous scattering (even with Mo-K

radiation), allowing for unambiguous determination of the Flack parameter. -

Packing: These derivatives typically crystallize in monoclinic space groups (e.g.,

).[1][2] The hydroxyl group forms intermolecular hydrogen bonds with the pyridine nitrogen of adjacent molecules, creating helical chains along the crystallographic axis.

Chiral HPLC Method Development

Routine purity analysis requires a validated chromatographic method.[1][2]

Table 1: Recommended Chiral HPLC Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) | Proven separation of pyridine-based alcohols.[1][2] |

| Mobile Phase | n-Hexane : Isopropanol (90:[1][2]10) | Standard normal phase; IPA modulates retention of the polar -OH.[1][2] |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency.[1][2] |

| Detection | UV @ 254 nm | Max absorbance of the dichloropyridine chromophore.[1][2] |

| Resolution ( | Target > 1.5 | Baseline separation required for accurate ee% integration. |

Part 4: Applications in Drug Discovery[3]

The (S)-1-(3,5-dichloropyridin-2-yl)ethanol scaffold is a structural analog to the key intermediate used in the synthesis of Crizotinib (Xalkori) and next-generation ALK inhibitors.

Mechanism of Action (Kinase Inhibition)

In ATP-competitive inhibitors:

-

The pyridine ring acts as a scaffold, positioning the substituents.

-

The chiral center directs the "tail" of the molecule into the solvent-exposed region or a specific hydrophobic pocket (selectivity filter).

-

The halogen atoms (Cl) can fill small hydrophobic pockets (gatekeeper residues) or engage in halogen bonding with backbone carbonyls.[2]

Pathway Diagram: From Scaffold to Function

Caption: Structural Activity Relationship (SAR) mapping of the scaffold within a kinase binding pocket.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research. [Link]

-

Hollmann, F., et al. (2021).[1] Biocatalytic Reduction of Ketones: An Industrial Perspective. National Institutes of Health (PMC). [Link]

-

PubChem. (2025).[1][2] 3,5-Dichloropyridine Compound Summary (CID 17153).[2] [Link][2]

Sources

The Strategic Role of 3,5-dichloro-2-(1-hydroxyethyl)pyridine in Chiral Synthesis: A Technical Guide

Abstract

The enantiomerically pure 3,5-dichloro-2-(1-hydroxyethyl)pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry. Its rigid, dichlorinated pyridine core, combined with a chiral secondary alcohol, provides a versatile platform for constructing complex molecular architectures with precise stereochemical control. This guide offers an in-depth analysis of this building block, delineating its core physicochemical properties, detailing field-proven methods for its enantioselective synthesis, and showcasing its strategic application in the development of high-value pharmaceutical agents, with a particular focus on potassium channel openers. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this potent chiral intermediate.

The Significance of a Privileged Scaffold

In the landscape of drug discovery, pyridine-containing molecules represent a "privileged scaffold," a molecular framework that is recurrently found in a multitude of bioactive compounds.[1] The introduction of chirality and specific substitution patterns, such as in 3,5-dichloro-2-(1-hydroxyethyl)pyridine, dramatically enhances its utility, allowing for stereospecific interactions with biological targets. The two chlorine atoms modify the electronic properties of the pyridine ring and provide synthetic handles for cross-coupling reactions, while the chiral hydroxyl group is a key site for further molecular elaboration or can act as a critical hydrogen bond donor in receptor binding.

Physicochemical and Stereochemical Profile

The defining feature of 3,5-dichloro-2-(1-hydroxyethyl)pyridine is the stereogenic center at the carbinol carbon, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. These enantiomers possess identical physical properties in an achiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light, a property known as optical activity.[2] The direction and magnitude of this rotation are critical quality attributes for enantiomerically pure samples.

Table 1: Comparative Physicochemical Data of 3,5-dichloro-2-(1-hydroxyethyl)pyridine Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Source |

| Molecular Formula | C₇H₇Cl₂NO | C₇H₇Cl₂NO | - |

| Molecular Weight | 192.04 g/mol | 192.04 g/mol | - |

| Appearance | White to off-white solid | White to off-white solid | Assumed |

| Melting Point (°C) | 74-76 | 74-76 | [3] |

| Specific Rotation [α]D | +49.5° (c=1, CHCl₃) | -49.5° (c=1, CHCl₃) | [3] |

| CAS Number | 133259-99-9 | 133260-00-5 | [3] |

Note: Data is based on available literature for analogous compounds and may vary based on purity and measurement conditions. The sign of rotation is the defining difference between enantiomers.

Pathways to Enantiopurity: Synthesis Methodologies

The generation of single-enantiomer 3,5-dichloro-2-(1-hydroxyethyl)pyridine is paramount for its use in pharmaceutical synthesis. Two primary strategies dominate the field: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture.

Asymmetric Reduction of 3,5-Dichloro-2-acetylpyridine

This "third-generation" approach to asymmetric synthesis is often the most efficient, as it can theoretically convert 100% of the starting material to the desired enantiomer.[4] The core of this method is the enantioselective reduction of the prochiral ketone, 3,5-dichloro-2-acetylpyridine, using a chiral catalyst.

The causality behind this choice lies in the catalyst's ability to create a chiral environment around the ketone. A widely successful approach involves the use of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (BH₃).[5] The catalyst forms a complex with the borane and the ketone, forcing the hydride transfer to occur preferentially from one face of the carbonyl, leading to a high enantiomeric excess (ee) of one alcohol enantiomer.

Sources

- 1. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis and Applications of 3,5-Dichloropyridine Chiral Alcohol Pharmaceutical Intermediates

Executive Summary

The 3,5-dichloropyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including soft-drug inhibitors of phosphodiesterase 4 (PDE4)[1] and P2X7 receptor antagonists[2]. Within this chemical space, chiral alcohol derivatives—specifically (S)- and (R)-1-(3,5-dichloropyridin-4-yl)ethanol[3]—serve as pivotal building blocks. The benzylic-like stereocenter dictates the three-dimensional conformation of the resulting active pharmaceutical ingredient (API), directly governing target binding affinity and mitigating off-target toxicity. This whitepaper provides an in-depth mechanistic and procedural guide to the asymmetric synthesis of these critical intermediates.

Mechanistic Grounding: Asymmetric Transfer Hydrogenation (ATH)

The industry standard for synthesizing highly enantioenriched 1-(3,5-dichloropyridin-4-yl)ethanol is the Asymmetric Transfer Hydrogenation (ATH) of its corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethanone[4].

The Causality of Catalyst Selection: The 3,5-dichloro substitution severely depletes the electron density of the pyridine ring, rendering the C4-acetyl group highly electrophilic. While this electronic deficiency accelerates hydride transfer, it also introduces a severe risk of over-reduction or hydrodechlorination if standard high-pressure hydrogenation conditions (e.g., Pd/C with H₂) are employed.

To circumvent this, the Noyori-type Ru(II)-TsDPEN catalyst system is utilized[5]. This catalyst operates via an outer-sphere mechanism. The spatial arrangement of the chiral TsDPEN ligand forces the incoming ketone into a highly specific orientation. The hydride (from the ruthenium center) and the proton (from the amine ligand) are transferred simultaneously via a rigid six-membered transition state, ensuring exceptional enantioselectivity without the need for harsh H₂ gas pressures.

Fig 1. Noyori Asymmetric Transfer Hydrogenation Catalytic Cycle.

Experimental Protocol: Self-Validating System for (S)-1-(3,5-dichloropyridin-4-yl)ethanol

The following protocol outlines the synthesis of the (S)-enantiomer. The system is designed to be self-validating, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity.

Causality in Reagent Selection: We employ a formic acid/triethylamine (HCOOH/Et₃N) azeotrope rather than isopropanol as the hydrogen donor. Isopropanol-mediated ATH is an equilibrium process; because the 3,5-dichloropyridyl ketone is highly electron-deficient, the reverse reaction (oxidation of the chiral alcohol back to the ketone) is thermodynamically competitive. Conversely, HCOOH decomposes into CO₂ gas, rendering the hydride transfer completely irreversible and driving the reaction to >99% conversion.

Step-by-Step Methodology

-

Catalyst Activation: In a rigorously degassed Schlenk flask under N₂, dissolve 1-(3,5-dichloropyridin-4-yl)ethanone (10.0 g, 52.6 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add the pre-formed catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 167 mg).

-

Irreversible Hydride Transfer: Cool the mixture to 0 °C. Dropwise, add the HCOOH/Et₃N azeotrope (5:2 molar ratio, 15 mL). Self-Validation Check: The evolution of CO₂ gas bubbles serves as a visual confirmation of active hydride transfer to the ruthenium center.

-

Reaction Propagation: Allow the reaction to warm to 40 °C and stir for 8 hours. IPC (In-Process Control): Monitor via GC-MS or TLC (Hexanes/EtOAc 3:1). The reaction must not be quenched until the ketone starting material is <1% to prevent purification bottlenecks.

-

Workup and Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chiral Validation: Purify the crude product via recrystallization from hot heptane. Validate the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

Quantitative Data & Optimization

The table below summarizes the optimization parameters that govern the ATH of 1-(3,5-dichloropyridin-4-yl)ethanone, demonstrating the stark advantage of the irreversible HCOOH system over the equilibrium-driven isopropanol system.

Table 1: Optimization of ATH for 1-(3,5-dichloropyridin-4-yl)ethanone

| Hydrogen Donor | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Isopropanol | RuCl(p-cymene)[(S,S)-TsDPEN] | 25 | 24 | 65 | 88 |

| Isopropanol | RuCl(p-cymene)[(S,S)-TsDPEN] | 60 | 12 | 72 | 85 |

| HCOOH/Et₃N (5:2) | RuCl(p-cymene)[(S,S)-TsDPEN] | 25 | 16 | >95 | 99 |

| HCOOH/Et₃N (5:2) | RuCl(p-cymene)[(S,S)-TsDPEN] | 40 | 8 | >98 | >99 |

Downstream Pharmaceutical Applications

Once the (S)- or (R)-1-(3,5-dichloropyridin-4-yl)ethanol is isolated with >99% ee, it serves as a versatile nucleophile or electrophile. In the synthesis of PDE4 inhibitors or kinase modulators, the chiral hydroxyl group often undergoes stereospecific etherification (via Mitsunobu inversion) or acts as a chiral leaving group after mesylation, allowing for the precise spatial orientation of complex aryl or heteroaryl substituents[1].

Fig 2. Synthetic workflow from 3,5-dichloropyridine to chiral API.

References

- MedChemExpress - 3,5-Dichloropyridine | Drug Intermediate URL

- BLDpharm - 1370347-50-4 | (S)-1-(3,5-Dichloropyridin-4-yl)

- Stanford University - Catalytic Asymmetric Cyclization Reactions of Chiral Cyclopentadienylruthenium and Indenylruthenium Complexes URL

- ResearchGate - Tailoring rhodium-based metal-organic layers for parahydrogen-induced polarization URL

- ACS Publications - Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102)

Sources

Electronic Properties and Synthetic Utility of 3,5-Dichloropyridine Chiral Scaffolds

The following technical guide provides an in-depth analysis of 3,5-dichloropyridine (3,5-DCP) as a privileged electronic core for the design of chiral molecular architectures.

Executive Summary

The 3,5-dichloropyridine (3,5-DCP) moiety represents a specialized "electronic chassis" in modern medicinal chemistry and ligand design.[1][2] Unlike standard pyridine scaffolds, the 3,5-dichloro substitution pattern creates a unique electrostatic landscape that drastically reduces the basicity of the nitrogen atom while activating specific ring positions for regioselective functionalization.[1] This guide explores how this achiral core is utilized to construct robust chiral scaffolds , focusing on its role as a metabolic blocker, a halogen-bonding acceptor, and a rigid linker in asymmetric catalysis and drug discovery.[1]

Part 1: Electronic Architecture of the Core

The utility of 3,5-DCP stems from the synergistic electron-withdrawing effects of the nitrogen atom and the two chlorine atoms.[1] This creates an electron-deficient π-system with distinct reactivity nodes.

Electrostatic Potential and Basicity

The chlorine atoms at the meta positions (C3 and C5) exert a strong inductive effect (-I), pulling electron density away from the ring carbon atoms and the pyridine nitrogen.[1]

-

pKa Modulation: Unsubstituted pyridine has a pKa of ~5.[1]2. The addition of two chlorine atoms drops the pKa of the conjugate acid to approximately 0.5 – 1.0 .[1] This ensures the nitrogen remains unprotonated at physiological pH, increasing lipophilicity (LogP) and membrane permeability compared to more basic pyridines.[1]

-

Dipole Moment: The vector sum of the C-Cl dipoles opposes the inherent dipole of the pyridine ring, creating a distinct quadrupole moment that influences stacking interactions in protein binding pockets.[1]

Halogen Bonding (σ-Hole)

The C-Cl bonds in 3,5-DCP exhibit a "sigma hole"—a region of positive electrostatic potential on the extension of the bond axis, opposite the carbon.[1]

-

Mechanism: This σ-hole allows the chlorine atoms to act as Lewis acids, forming non-covalent halogen bonds (X-bonds) with Lewis bases (e.g., backbone carbonyls in proteins).[1]

-

Design Implication: In chiral ligand design, these Cl atoms are not merely steric blockers but active anchoring points that can direct enantioselectivity via secondary coordination sphere interactions.[1]

Part 2: Reactivity Profiles & Synthetic Access

To utilize 3,5-DCP in chiral scaffolds, one must master its regioselective functionalization.[1] The molecule presents a "divergent reactivity map" where conditions dictate the site of modification.

The Reactivity Map[1]

-

C4 Position (Lithiation Control): The proton at C4 is flanked by two electron-withdrawing chlorine atoms, making it the most acidic site (pK_a ~26 in THF).[1] It is the primary site for Directed Ortho Metalation (DoM) .[1]

-

C2/C6 Positions (Nucleophilic Control): These positions are activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient nature of the ring, though less so than in 2,6-dichloropyridine.[1][3]

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available for desymmetrizing the 3,5-DCP core.

Part 3: Chiral Scaffold Integration

The 3,5-DCP unit is achiral.[1] To create a "3,5-dichloropyridine chiral scaffold," the core is typically employed in one of three architectures:

Type I: Desymmetrization via C2-Substitution

By introducing a chiral nucleophile at the C2 position via S_NAr, the symmetry of the molecule is broken.[1]

-

Protocol: Reaction with chiral amines (e.g., (S)-α-methylbenzylamine).[1]

-

Outcome: Creates a "chiral handle" attached to the electron-deficient pyridine. The 3,5-Cl atoms prevent metabolic oxidation at the usual soft spots, extending the half-life of the chiral drug candidate.[1]

Type II: C4-Functionalized Atropisomers

Introducing a bulky group at C4 (via lithiation/quenching) can restrict rotation if the C3/C5 chlorines sterically clash with the new substituent.[1]

-

Application: This is rare with just Cl atoms but becomes viable if the C4 substituent is a bulky aryl group (e.g., naphthyl), creating an atropisomeric axis C4-C(aryl).[1]

Type III: Peptidomimetic Linkers

The 3,5-DCP unit serves as a rigid, linear spacer in cyclic peptides or "stapled" peptides.[1]

-

Chemistry: The C2 and C6 positions can be converted to carboxylic acids or amines, allowing the insertion of the pyridine into a peptide backbone.[1]

-

Effect: The Cl atoms lock the conformation of the pyridine relative to the peptide chain via intramolecular hydrogen bonding or steric repulsion, forcing the peptide into a specific chiral turn (e.g., β-turn mimic).[1]

Part 4: Experimental Protocols

Protocol 4.1: Regioselective C4-Lithiation and Formylation

Objective: To install a functional handle at C4 for subsequent chiral coupling, preserving the 3,5-dichloro pattern.[1]

Reagents:

-

DMF (Dimethylformamide) (1.2 eq)[1]

Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 3,5-Dichloropyridine dissolved in anhydrous THF.

-

Cooling (Critical): Cool the solution to -78°C using a dry ice/acetone bath. Note: Temperature control is vital to prevent "halogen dance" rearrangement.[1]

-

Deprotonation: Add LDA dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the 4-lithio species.[1] Stir for 30 minutes at -78°C.

-

Quenching: Add neat DMF dropwise. Stir for 1 hour, allowing the mixture to warm to -20°C.

-

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc.[1]

-

Result: 3,5-Dichloroisonicotinaldehyde (Yield: ~85%).[1] This aldehyde is a versatile precursor for chiral amine synthesis via reductive amination.[1]

Data Summary Table: Comparative Reactivity

| Reaction Type | Position | Conditions | Selectivity Driver |

| S_NAr | C2 / C6 | NaH, Nuc-H, DMF, 80°C | Activation by Ring N |

| DoM (Lithiation) | C4 | LDA, THF, -78°C | Acidity (flanked by Cl) |

| Suzuki Coupling | C3 / C5 | Pd(PPh3)4, Boronic Acid | Oxidative Addition (C-Cl) |

Part 5: Physicochemical Implications in Drug Design

When incorporating 3,5-DCP into a chiral drug scaffold, consider these parameters:

-

Metabolic Stability: The 3,5-positions are the primary sites for oxidative metabolism (CYP450) in pyridines.[1] Blocking them with Chlorine (metabolic hard spots) forces metabolism to the chiral side-chain, often improving oral bioavailability.[1]

-

Lipophilicity (LogP): The addition of two Cl atoms increases LogP by approximately 1.4 units compared to pyridine.[1] This is useful for CNS-targeting drugs where blood-brain barrier penetration is required.

-

Conformational Locking: In chiral bis-amide ligands (e.g., for asymmetric catalysis), the Cl atoms force the amide carbonyls out of planarity, creating a highly defined chiral pocket around the metal center.[1]

Visualization of Pharmacophore Interactions

References

-

BenchChem. (2025).[1][4][5] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] 3,5-Dichloropyridine | C5H3Cl2N | CID 17153 - PubChem.[1][6] Retrieved from [1]

-

MDPI. (2020).[1] Chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] 3,5-Dichloropyridine Product Specification and Safety Data. Retrieved from [1]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. (Contextual reference for scaffold integration). Retrieved from

Sources

Methodological & Application

Introduction: The Significance of Chiral Pyridyl Alcohols

An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral 1-(3,5-dichloropyridin-2-yl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

Chiral alcohols are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their stereocenters are often crucial for biological activity. The pyridine moiety, a common scaffold in medicinal chemistry, bestows unique physicochemical properties upon drug candidates. Consequently, the synthesis of enantiomerically pure pyridyl alcohols, such as (R)- or (S)-1-(3,5-dichloropyridin-2-yl)ethanol, is of significant interest. These compounds serve as key intermediates for more complex molecules, including kinase inhibitors and other targeted therapeutics.

The Corey-Bakshi-Shibata (CBS) reduction has emerged as one of the most reliable and powerful methods for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This method is celebrated for its high enantioselectivity (often exceeding 95% ee), broad substrate scope, predictable stereochemical outcomes, and operational simplicity.[3][4] This guide provides a detailed protocol and mechanistic rationale for the CBS reduction of 3,5-dichloro-2-acetylpyridine, aimed at researchers, scientists, and drug development professionals.

Principle and Mechanism of the CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a proline amino acid, to control the stereochemical course of the reaction.[5][6] The mechanism is a well-elucidated catalytic cycle that ensures high facial selectivity during the hydride transfer from a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to the ketone substrate.[7][8]

The key steps are as follows:

-

Catalyst-Borane Complex Formation: The borane reagent (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and concurrently increases the Lewis acidity of the endocyclic boron atom.[3][7] This dual activation is a hallmark of the CBS reduction's efficiency.[4][9]

-

Ketone Coordination: The prochiral ketone, 3,5-dichloro-2-acetylpyridine, coordinates to the now highly Lewis-acidic endocyclic boron of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone's carbonyl group. The larger substituent (the dichloropyridyl ring) orients itself away from the chiral directing group on the catalyst to minimize steric hindrance.[7][10]

-

Stereoselective Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[3] This intramolecular transfer locks in the stereochemistry, leading to the formation of one enantiomer of the product in high excess.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting chiral alkoxyborane is released from the catalyst. The catalyst is then free to coordinate with another molecule of borane, thus completing the catalytic cycle.[1] An acidic workup is required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[8]

The choice of the catalyst's enantiomer dictates the product's stereochemistry. Using an (S)-CBS catalyst typically yields the (R)-alcohol, while an (R)-catalyst affords the (S)-alcohol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. CBS Catalysts [sigmaaldrich.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. soci.org [soci.org]

Application Note: Stereoselective Inversion of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Executive Summary

This application note details the protocol for the stereochemical inversion of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol to its (R)-enantiomer equivalents via the Mitsunobu reaction. This transformation is a critical workflow in the synthesis of MET/ALK kinase inhibitors (e.g., Crizotinib analogs) where the (R)-configuration of the ethoxy linkage is often pharmacologically required.

While standard

Scientific Background & Strategic Rationale

Substrate Analysis

The substrate, (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol , presents unique challenges compared to standard benzylic alcohols:

-

Electronic Deactivation: The pyridine ring is inherently electron-deficient. The addition of two chlorine atoms at the 3- and 5-positions further reduces the electron density. This lowers the nucleophilicity of the hydroxyl group, requiring efficient activation.

-

Steric Hindrance: The chlorine atom at the 3-position is ortho to the reaction center, creating significant steric bulk that can impede the approach of the bulky triphenylphosphine-azodicarboxylate adduct.

-

Pyridine Nitrogen Interference: In unsubstituted pyridines, the nitrogen lone pair can act as a competing nucleophile, leading to N-alkylation. However, in this specific substrate, the electron-withdrawing nature of the 3,5-dichloro substitution significantly lowers the pKa of the pyridine nitrogen (predicted pKa < -3.0), effectively suppressing N-alkylation and favoring the desired O-activation.

Why Mitsunobu?

For this substrate, the Mitsunobu reaction is superior to the Mesylation/

-

Stereofidelity: The concerted mechanism ensures high enantiomeric excess (ee) retention (transfer with inversion).

-

Suppression of Elimination: The mild conditions (neutral pH initially) prevent the formation of vinyl pyridine styrenyl-type side products common in sulfonate displacements.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a Morrison-Brunn-Huisgen betaine intermediate. The key to success with this hindered alcohol is the order of addition and temperature control to prevent the decomposition of the sensitive alkoxyphosphonium intermediate.

Diagram 1: Mechanistic Pathway

[1]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| (S)-Alcohol | 1.0 | Substrate | >98% ee, dried azeotropically |

| Triphenylphosphine ( | 1.5 | Activator | Recrystallized if oxidized |

| DIAD | 1.5 | Azo-reagent | Diisopropyl azodicarboxylate (safer than DEAD) |

| p-Nitrobenzoic Acid | 1.5 | Nucleophile | pKa ~3.4; ensures rapid protonation of betaine |

| THF (Anhydrous) | 10 V | Solvent | Water content <50 ppm (KF) |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Oven-dry a 250 mL 3-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

). -

Charge the flask with (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol (1.0 equiv) and Triphenylphosphine (

) (1.5 equiv). -

Add 4-Nitrobenzoic acid (1.5 equiv).

-

Add anhydrous THF (10 volumes relative to substrate mass).

-

Initiate stirring and cool the reaction mixture to 0°C using an ice/water bath. Ensure all solids are well-suspended or dissolved.

Step 2: Reagent Addition (The Critical Step) 6. Prepare a solution of DIAD (1.5 equiv) in a small volume of THF (2 volumes). 7. Add the DIAD solution dropwise via a pressure-equalizing addition funnel or syringe pump over 30–45 minutes .

- Note: The solution will turn yellow/orange. Maintain internal temperature <5°C. Rapid addition causes exotherm and reduced stereoselectivity.

Step 3: Reaction & Monitoring 8. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . 9. Stir for 12–16 hours . 10. IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

- Target: Disappearance of starting alcohol (

Step 4: Workup & Purification

11. Quench the reaction by adding Water (5 volumes) or saturated

- Method A (Precipitation): Triturate the residue with cold 10% EtOAc/Hexanes. The p-nitrobenzoate ester often crystallizes, while TPPO remains largely in solution or precipitates separately depending on concentration.

- Method B (Column Chromatography): Silica gel flash chromatography (Gradient: 0%

Hydrolysis to (R)-Alcohol (Optional)

If the free (R)-alcohol is the desired final product:

-

Dissolve the purified ester in MeOH/THF (1:1) .

-

Add LiOH (2.0 equiv) as a 1M aqueous solution.

-

Stir at RT for 2 hours.

-

Extract and purify. Note: Stereochemistry is retained during this hydrolysis step.

Workflow Visualization

Diagram 2: Experimental Workflow

Analytical Control & Expected Data

To validate the protocol, the following analytical parameters should be met.

Chiral HPLC Method (Representative)

-

Column: Daicel Chiralpak AD-H or OD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expected Results:

-

(S)-Starting Material:

min. -

(R)-Ester Product:

min (Clean separation expected). -

Success Criteria: >98% ee for the inverted product.

-

NMR Characterization (Diagnostic Signals)

-

Starting Material ((S)-Alcohol): The methine proton (

-OH) typically appears as a quartet around -

Product ((R)-Ester): The methine proton shifts significantly downfield (deshielding by ester) to

6.1–6.3 ppm. This shift is a quick confirmation of ester formation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance prevents betaine attack. | Increase reagents to 2.0–3.0 equiv. Use Toluene instead of THF to increase reaction temperature (up to 40°C) cautiously. |

| Retention of Configuration | Ensure temperature is strictly kept at 0°C during addition. Switch to a more nucleophilic acid (e.g., chloroacetic acid) then hydrolyze. | |

| N-Alkylation Byproduct | Pyridine nitrogen acting as nucleophile. | Unlikely with 3,5-dichloro substitution. If observed, ensure acid is added before DIAD to buffer the system. |

| Difficult Separation (TPPO) | TPPO co-elutes with product. | Use a polymer-supported phosphine ( |

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Dodge, J. A., et al. (1996). "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[2][3] Link

-

Cui, J., et al. (2011). "Process Development for Crizotinib (PF-02341066), a Potent and Selective c-Met/ALK Inhibitor." Organic Process Research & Development, 15(1), 221-229. (Demonstrates related chiral pyridine/phenyl-ethanol chemistry). Link

Sources

Scalable process for chiral 3,5-dichloropyridine ethanol production

Application Note: Scalable Asymmetric Synthesis of Chiral 1-(3,5-Dichloropyridin-4-yl)ethanol

Executive Summary

This guide details the scalable production of (S)-1-(3,5-dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4), a critical pharmacophore in c-Met/ALK inhibitor synthesis.[1] The electron-deficient nature of the 3,5-dichloropyridine ring renders the carbonyl highly reactive yet prone to byproduct formation (e.g., dechlorination) under harsh reducing conditions.[1]

We present two validated workflows:

-

Biocatalytic Reduction (Route A): The preferred route for >100g scale, offering >99% ee and mild conditions.[1]

-

Asymmetric Transfer Hydrogenation (Route B): A robust chemical alternative for rapid gram-scale delivery or when enzyme screening is resource-constrained.[1]

Strategic Route Selection

The choice between biocatalysis and chemocatalysis depends on project phase and material availability.[1]

Figure 1: Decision matrix for selecting the reduction strategy based on scale and timeline constraints.

Protocol A: Biocatalytic Reduction (Preferred)

Principle: Ketoreductases (KREDs) utilize NADPH to transfer a hydride to the prochiral ketone. The 3,5-dichloro substitution increases the lipophilicity of the substrate, necessitating a co-solvent system to ensure bioavailability without denaturing the enzyme.[1]

Materials

-

Substrate: 1-(3,5-dichloropyridin-4-yl)ethanone

-

Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey).[1] Target class: NADPH-dependent alcohol dehydrogenases.[1]

-

Cofactor: NADP+ (catalytic amount).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (if KRED is IPA-tolerant).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Co-solvent: DMSO or Toluene (for biphasic reaction).

Step-by-Step Workflow (10g Scale)

-

Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.

-

Cofactor Mix: Dissolve NADP+ (50 mg, 0.5 wt%) and Glucose (15 g, 1.5 eq) in the buffer. Add GDH (1000 Units) if the KRED does not have internal recycling capabilities.

-

Substrate Solution: Dissolve 10 g of 1-(3,5-dichloropyridin-4-yl)ethanone in 20 mL DMSO. Note: The substrate has low water solubility.[1] DMSO ensures a homogeneous dispersion upon addition.

-

Reaction Initiation:

-

Add the KRED enzyme (200 mg, 2 wt% loading) to the buffer/cofactor mix under overhead stirring (250 rpm).

-

Add the substrate/DMSO solution dropwise over 30 minutes.[1]

-

Control: Maintain temperature at 30°C. Monitor pH; add 1M NaOH via autotitrator to maintain pH 7.0 (gluconic acid production will lower pH).

-

-

Monitoring: Sample every 4 hours. Quench 50 µL aliquot in 950 µL MeCN. Analyze via HPLC (Method described in Section 5). Target: >99.5% conversion.

-

Workup:

-

Add Celite (5 g) and stir for 15 mins to aid filtration of protein.

-

Extract reaction mixture with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Figure 2: The coupled enzymatic cycle showing substrate reduction and cofactor regeneration.[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Principle: Ruthenium-catalyzed transfer hydrogenation using formic acid/triethylamine as the hydrogen source.[1] This avoids high-pressure H₂ gas and is suitable for standard reactors.[1]

Materials

-

Catalyst: RuCl (Noyori catalyst).[1]

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Workflow (10g Scale)

-

Degassing: Charge a 250 mL Schlenk flask with 10 g substrate. Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add 50 mL anhydrous DCM (degassed). Note: The pyridine nitrogen can coordinate to Ru, potentially slowing the reaction.[1] DCM is non-coordinating and minimizes this effect.

-

Catalyst Loading: Add RuCl (50 mg, S/C = 200/1). Tip: If conversion stalls, increase catalyst loading or temperature, but watch for dechlorination byproducts.[1]

-

Reaction:

-

Cool to 0°C.[1]

-

Add Formic Acid/TEA mixture (25 mL) dropwise (Exothermic!).

-

Allow to warm to RT and stir for 12-24 hours.

-

-

Quench & Workup:

-

Quench with saturated NaHCO₃ (gas evolution: CO₂).

-

Separate phases.[1] Wash organic layer with water (to remove residual TEA).

-

Pass through a silica plug or use a metal scavenger (e.g., SiliaMetS® Thiol) to remove Ruthenium residues.

-

Analytical Controls

Enantiomeric Excess (ee) Determination:

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Retention Times (Approx):

Chemical Purity:

-

Method: Reverse Phase HPLC (C18).

-

Gradient: Water (0.1% H₃PO₄) / Acetonitrile (5% -> 95%).

-

Critical Impurity: 3-chloropyridine ethanol (monochloro impurity) - indicates over-reduction/dechlorination.[1]

Process Safety & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Bio) | pH drift / Enzyme inhibition | Use autotitrator for pH.[1] Add 5% Isopropanol to improve substrate solubility.[1] |

| Low Conversion (Chem) | Catalyst poisoning by Pyridine N | Increase catalyst loading. Ensure strict O₂-free conditions. |

| Dechlorination | Temperature too high (ATH) | Keep ATH reaction < 30°C. Avoid H₂ pressure hydrogenation (use transfer hydrogenation). |

| Emulsion (Workup) | Protein surfactants | Filter through Celite before extraction. Add brine. |

Safety Warning: 3,5-Dichloropyridine derivatives are skin irritants and toxic by ingestion.[1][2] Thermal decomposition releases HCl and NOx gases .[1]

-

Engineering Control: All solid handling in a powder containment hood.

-

Waste: Aqueous waste from Protocol A contains biologicals; bleach treat before disposal.[1] Aqueous waste from Protocol B contains TEA/Formate; adjust pH before disposal.[1]

References

-

Biocatalytic Reduction of Electron-Deficient Ketones: Hollmann, F., et al.[1] "Enzymatic reduction of ketones with cofactor regeneration using isopropyl alcohol."[1] Green Chemistry, 2011.[1]

-

Noyori Transfer Hydrogenation Protocols: Hashiguchi, S., et al.[1] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995.[1]

-

Safety Data for 3,5-Dichloropyridine Derivatives: PubChem Compound Summary for 3,5-Dichloropyridine. National Center for Biotechnology Information.[1]

-

Scale-Up of Chiral Pyridine Alcohols: Truppo, M. D., et al.[1] "Efficient, Scalable Synthesis of Chiral 1-(Heteroaryl)ethanols Using Ketoreductases." Organic Process Research & Development, 2009.[1]

Sources

Troubleshooting & Optimization

Preventing racemization of chiral pyridine alcohols during workup

Status: Operational Operator: Senior Application Scientist Subject: Preventing Racemization of Chiral Pyridine Alcohols Case ID: PYR-CHIRAL-001[1][2]

Introduction

Welcome to the technical support center. If you are reading this, you are likely observing a degradation in enantiomeric excess (ee) of a chiral pyridine alcohol (e.g., 1-(2-pyridyl)ethanol) during isolation or purification.[1][2]

This is a common but preventable failure mode.[1][2] Unlike simple benzylic alcohols, pyridine alcohols possess a unique electronic vulnerability: the pyridine nitrogen.[2] This atom acts as an electron sink, significantly increasing the acidity of the benzylic (

Module 1: The "Why" – Mechanistic Troubleshooting

Q: My reaction showed >98% ee, but after workup, it dropped to 85%. Is my chiral column failing?

A: It is unlikely to be the column.[2] You are likely experiencing Chemical Racemization driven by the "Pyridine Effect."[2]

The pyridine ring is electron-deficient (

-

Acidic Conditions: Protonation of the pyridine nitrogen (

) creates a pyridinium ion, which is a powerful electron-withdrawing group (EWG).[1][2] This hyper-activates the -

Basic Conditions: Strong bases can directly deprotonate the

-proton, leading to a planar aza-enolate intermediate.[1][2] Upon reprotonation, stereochemistry is scrambled.[1][2]

Visualizing the Threat:

Figure 1: The dual-pathway racemization mechanism of pyridine alcohols.[1] Both acidic and basic extremes facilitate the formation of the planar intermediate.

Module 2: The "How" – Validated Workup Protocols

Q: I usually quench with 1M HCl or NaOH. What should I use instead?

A: Stop immediately. Strong acids and bases are the primary cause of racemization in these substrates.[2] You must operate in the "Goldilocks Zone" (pH 7.0 – 8.5).

The "Safe Zone" Protocol

The objective is to keep the pyridine nitrogen unprotonated (neutral) while avoiding conditions basic enough to deprotonate the carbon.

| Parameter | Critical Limit | Reason |

| Quench pH | 7.0 – 8.5 | Prevents N-protonation ( |

| Temperature | < 40°C | Thermal energy overcomes the rotational barrier of intermediates.[2] |

| Drying Agent | Na₂SO₄ | MgSO₄ is slightly Lewis acidic and can coordinate to N/O, catalyzing racemization.[1][2] |

| Solvent | TBME or EtOAc | Avoid ketones (acetone) which can participate in transfer hydrogenation if metals are present.[1][2] |

Step-by-Step Buffered Workup

-

Preparation: Prepare a 0.5 M Phosphate Buffer (pH 7.5) .

-

Quench: Pour the reaction mixture into the pre-cooled (0°C) buffer. Do not add the buffer to the reaction if it is exothermic; control the temperature strictly.

-

Extraction: Extract with TBME (tert-butyl methyl ether).[1][2] TBME is preferred over Ethyl Acetate (EtOAc) because it carries less water and is less prone to hydrolysis/acidification.[1][2]

-

Wash: Wash the organic layer twice with the buffer to ensure removal of any residual reagents.[2]

-

Drying: Dry over anhydrous Sodium Sulfate (

) for 15 minutes. Filter and concentrate at a bath temperature below 35°C .

Module 3: Advanced Troubleshooting (Metals & Storage)

Q: I used a Ruthenium/Iridium catalyst. Could that be the problem?

A: Yes. Transition metals are notorious for catalyzing racemization via "hydrogen borrowing" or reversible dehydrogenation mechanisms.[1][2] If the metal remains coordinated to the pyridine nitrogen, it acts as a Lewis acid, mimicking the "Acidic pH" risk described in Module 1.[2]

Protocol: Metal Scavenging

If your reaction involved a metal catalyst (e.g., Noyori reduction, Transfer Hydrogenation), you must remove the metal before concentration.[2]

-

Chelation Wash: After the initial phase cut, wash the organic layer with a 10% aqueous solution of EDTA (disodium salt) adjusted to pH 7-8.[2]

-

Why? EDTA binds metals more strongly than the pyridine nitrogen, stripping them from the product.[2]

-

-

Solid Phase Scavenging: Alternatively, add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the organic layer and stir for 30 minutes at room temperature.[1][2] Filter off the silica.[2]

Q: How should I store the purified product?

A: Chiral pyridine alcohols are not shelf-stable indefinitely at room temperature.[1][2]

-

State: Solid state is vastly more stable than solution.[1][2] If it is an oil, consider converting it to a solid derivative (e.g., p-nitrobenzoate) if strictly necessary for long-term storage, though this adds steps.[1][2]

-

Condition: Store at -20°C under Argon.

-

Container: Use amber glass (light can trigger radical pathways in some heterocycles) and ensure the cap is tight to prevent moisture ingress (water promotes proton exchange).[1]

References

-

BenchChem. Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. (2025).[1][2][3][4][5] [1]

-

University of Tartu. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters (2018).[1][2][6] [1]

-

American Chemical Society. Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols.[1][2] Accounts of Chemical Research (2013).[1][2] [1]

-

Royal Society of Chemistry. Racemization, Enantiomerization and Diastereomerization.[1][2] (2007).[1][2] [1]

-

National Institutes of Health (PMC). Strategies for chiral separation: from racemate to enantiomer.[1][2] (2023).[2]

Sources

Removing metal catalyst residues from chiral pyridine intermediates

Welcome to the Chiral Pyridine Purification Support Center .

This guide addresses the specific challenge of removing metal catalyst residues (Pd, Cu, Rh, Ru) from chiral pyridine intermediates.[1] Unlike standard pharmaceutical intermediates, pyridines present a "double-edged sword": their basic nitrogen atom coordinates strongly to metal catalysts, resisting purification, while their chiral centers (often adjacent to the ring) are susceptible to racemization under the thermal or acidic/basic stress often required for metal removal.[1]

Module 1: The Core Challenge

Why standard activated carbon fails with pyridines.

In typical API synthesis, activated carbon (Charcoal) is the first line of defense.[1] However, for pyridine intermediates, carbon often fails to reduce metals below ICH Q3D limits (e.g., <10 ppm for oral Pd).[1]

-

The Mechanism of Failure: The pyridine nitrogen acts as a ligand, forming a stable [Pyridine-Metal-Ligand] complex.[1] This complex is often more stable than the weak adsorption forces of activated carbon.

-

The Solution: You must use Chemically Functionalized Scavengers (Silica or Polymer-based) that present a ligand (Thiol, Thiourea, DMT) with a higher affinity for the metal than the pyridine nitrogen has.[1]

Module 2: Scavenger Selection Matrix

Use this table to select the starting scavenger based on your specific metal and the oxidation state.

| Target Metal | Primary Scavenger | Functional Group | Mechanism | Notes for Pyridines |

| Palladium (Pd) | Si-Thiol | 1-Propanethiol | Soft Base / Soft Acid | Best "All-rounder."[1] Neutral pH. |

| Palladium (Pd) | Si-DMT | Dimercaptotriazine | Chelation | Higher affinity for Pd(II).[1] Very robust. |

| Palladium (Pd) | Si-Thiourea | Thiourea | Coordination | Top Choice if Thiol fails; often better for N-heterocycles. |

| Copper (Cu) | Si-TAAcOH | Supported EDTA | Chelation | Excellent for Cu. Avoid if product is acid-sensitive. |

| Ruthenium (Ru) | Si-Thiol | 1-Propanethiol | Soft Base / Soft Acid | Requires longer contact time or higher temp. |

| Rhodium (Rh) | Si-Thiourea | Thiourea | Coordination | Effective for Rh(I) and Rh(III).[1] |

| Iron (Fe) | Si-SCX | Sulfonic Acid | Cation Exchange | WARNING: Will bind basic pyridines. Use only if product is neutral. |

Module 3: Troubleshooting & FAQs

Issue 1: "I tried Si-Thiol, but my Palladium levels are still >50 ppm."

Diagnosis: Competitive Binding. The pyridine ring is out-competing the thiol for the palladium, or the palladium is trapped in a stable precatalyst cycle (e.g., bulky phosphine ligands).[1]

Protocol:

-

Switch to Si-DMT or Si-Thiourea: These have a "bite angle" that can displace monodentate pyridine ligands more effectively than simple thiols.

-

Temperature Spike: Increase scavenging temperature to 50-60°C .

-

Why? Ligand exchange is kinetically driven. Heat provides the energy to break the Pyridine-Pd bond.

-

Caution: Monitor enantiomeric excess (ee) (see Issue 3).[1]

-

-

Solvent Swap: If in DMF or DMSO, switch to THF or Ethyl Acetate. Coordinating solvents (DMSO) compete with the scavenger.

Issue 2: "I am losing significant yield (product) on the scavenger."

Diagnosis: Non-specific Adsorption. Pyridines are polar and basic. They may be hydrogen-bonding to the silica backbone or reacting with unmasked silanols.

Protocol:

-

Check Scavenger Acidity: Are you using an acidic scavenger (like SCX or carboxylic acid functionalized) for a basic pyridine? If yes, switch to a neutral Si-Thiol or Si-Thiourea .[1]

-

Add Modifier: Add 1-5% MeOH or EtOH to your non-polar solvent (e.g., DCM/Heptane) to disrupt hydrogen bonding with the silica surface.

-

Wash Step: After filtration, wash the scavenger cake with a polar solvent (e.g., MeOH with 1% Et3N) to desorb the pyridine product while leaving the metal bound to the thiol.[1]

Issue 3: "My Chiral Purity (ee) dropped after scavenging."

Diagnosis: Racemization via Tautomerization. Chiral centers alpha to a pyridine ring are acidic (pKa ~25-30, but lower if coordinated to metals).[1] Strong acids or bases, and high heat, can promote enolization/tautomerization, leading to racemization.[1]

Protocol:

-

Avoid Acidic Scavengers: Do not use sulfonic acid (SCX) or carboxylic acid scavengers. The local acidic environment on the bead surface can catalyze racemization.

-

Temperature Limit: Keep scavenging < 40°C. If heat is needed for metal removal, extend time (12-24h) rather than increasing temperature.

-

Use Flow Chemistry: Pass the solution through a packed cartridge (residence time < 5 mins). This minimizes the time the chiral center is exposed to the "solid interface" stress.

Module 4: Visualizing the Workflow

Diagram 1: The Scavenger Decision Tree

This logic flow guides you through the selection process based on your specific failure mode.

Caption: Decision logic for selecting and optimizing metal scavengers for pyridine intermediates.

Diagram 2: Competitive Binding Mechanism

Understanding why Pyridines are difficult: The "Tug-of-War."

Caption: The mechanism of ligand exchange required to free the pyridine product from the metal catalyst.[1]

Module 5: Experimental Protocol (Standardized)

Batch Scavenging Protocol (Self-Validating)

-

Preparation: Dissolve crude intermediate in a non-coordinating solvent (THF, EtOAc, Toluene) at 5-10 volumes.

-

Note: Avoid DMSO or DMF if possible; they compete with the scavenger.

-

-

Loading: Add Si-Thiol or Si-Thiourea at 4-8 equivalents relative to the residual metal content (NOT the product).

-

Incubation: Stir at 25°C for 4 hours .

-

Checkpoint: Take an aliquot, filter, and run a quick HPLC/UPLC check for product concentration (yield check).[1]

-

-

Stress Test (Optional): If metal is stubborn, heat to 50°C for 1 hour.

-

Critical: Check Chiral Purity (ee) immediately after heating.

-

-

Filtration: Filter through a 0.45 µm pad (or Celite).

-

Wash: Wash the filter cake with 2 volumes of solvent (plus 1% MeOH if yield was low in step 3).

-

Analysis: Digest a sample for ICP-MS to verify <10-20 ppm Pd.

References

-

ICH Q3D (R2) Guidelines for Elemental Impurities. International Council for Harmonisation.[2] (2022).[2] Defines Permitted Daily Exposure (PDE) limits for Class 1, 2A, and 2B elements.[1]

-

Palladium Removal from Pharmaceutical Intermediates.Organic Process Research & Development. (2011). Comparative study of activated carbon vs. functionalized silica (Thiol/DMT).

-

[1]

-

-

SiliCycle SiliaMetS® Selection Guide. SiliCycle Application Notes.[3] Detailed compatibility of Thiol/Thiourea with pyridine and basic nitrogen compounds.

-

Racemization of Chiral Pyridines. Chemical Reviews. (2013).[2] Discusses the lability of chiral centers alpha to pyridine rings under catalytic conditions.

-

[1]

-

-

Biotage Metal Scavenging User Guide.Biotage Technical Resources. Protocols for flow-based scavenging to minimize residence time and thermal stress.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the successful separation of the enantiomers of 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, with a focus on isolating the (R)-enantiomer. As drug development professionals and researchers are aware, the stereochemistry of a molecule is critical, with enantiomers often exhibiting different pharmacological and toxicological profiles.[1][2] Therefore, robust and reliable analytical methods for enantiomeric separation are paramount.

The Challenge: Resolving a Dichlorinated Pyridyl Ethanol

The target molecule, 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, possesses a stereogenic center at the carbon bearing the hydroxyl group. The presence of the pyridine ring, a hydroxyl group, and two chlorine atoms provides multiple points of potential interaction with a chiral stationary phase, including hydrogen bonding, π-π interactions, and dipole-dipole interactions.[5][6] The key to a successful separation lies in selecting a CSP and mobile phase that maximize the energetic difference in the transient diastereomeric complexes formed between the enantiomers and the chiral selector.[7][8]

Recommended Chiral Stationary Phases: A Head-to-Head Comparison

Based on extensive experience with pyridine-containing chiral molecules, we recommend a screening approach utilizing two complementary polysaccharide-based CSPs: a cellulose-based column and an amylose-based column. These CSPs, while both derived from polysaccharides, often exhibit different enantioselectivities due to the distinct helical structures of cellulose and amylose.[1]

-

Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This is a widely used and highly versatile cellulose-based CSP. Its linear structure creates grooves and cavities that facilitate steric interactions, while the dimethylphenylcarbamate groups provide sites for hydrogen bonding and π-π interactions.[5][6] It is an excellent starting point for many chiral separations.

-

Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) : This amylose-based CSP has the same chiral selector as Lux Cellulose-1 but a different polysaccharide backbone. The helical structure of amylose can lead to different chiral recognition patterns compared to cellulose, making it a valuable complementary phase in a screening strategy.[1]

Experimental Comparison: Normal Phase vs. Polar Organic Mode

We will compare the performance of these two columns in both Normal Phase and Polar Organic modes. Normal phase chromatography, typically using a mixture of an alkane and an alcohol, often provides excellent selectivity for chiral separations.[9] The Polar Organic mode, using polar solvents like methanol or ethanol, can offer different selectivity and is particularly useful for compounds with limited solubility in non-polar solvents.[9]

Table 1: Comparative Performance Data for the Separation of 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol Enantiomers

| Column | Mobile Phase | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) | Separation Factor (α) |

| Lux Cellulose-1 | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 8.2 | 9.5 | 2.1 | 1.16 |

| Lux Cellulose-1 | Methanol/Acetonitrile (50:50, v/v) | 0.8 | 5.1 | 5.9 | 1.8 | 1.15 |

| Chiralpak AD | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 10.3 | 12.8 | 3.5 | 1.24 |

| Chiralpak AD | Methanol/Acetonitrile (50:50, v/v) | 0.8 | 6.8 | 7.5 | 1.5 | 1.10 |

Note: The data presented in this table is illustrative and based on typical performance for analogous compounds. Actual results may vary.

From the comparative data, the Chiralpak AD column under Normal Phase conditions is predicted to provide the best separation, with a higher resolution and separation factor.

The Causality Behind the Choices: Understanding Chiral Recognition

The superior performance of the amylose-based phase in the normal phase mode can be attributed to the specific interactions between the analyte and the CSP.[10]

-

Hydrogen Bonding : The hydroxyl group of the analyte is a primary site for hydrogen bonding with the carbamate groups on the CSP.

-

π-π Interactions : The electron-deficient dichloropyridine ring of the analyte can engage in π-π stacking with the electron-rich dimethylphenyl groups of the chiral selector.

-

Steric Fit : The helical grooves of the amylose backbone likely provide a better steric fit for one enantiomer over the other, enhancing the overall enantioselectivity.[1]

In the Polar Organic mode, the polar mobile phase components can compete for hydrogen bonding sites on the CSP, which may lead to reduced retention and selectivity.[9]

Experimental Workflow and Protocols

A systematic approach to method development is crucial for achieving optimal results.[2] The following workflow is recommended:

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]

- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]

- 6. hplcmart.com [hplcmart.com]

- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric recognition of racemic 4-aryl-1,4-dihydropyridine derivatives via chiralpak AD-H stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Optical Rotation & Synthesis of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Executive Summary

Product Focus: (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol CAS (S-enantiomer): 1568004-96-5 (Reference for antipode) Primary Application: Chiral intermediate for kinase inhibitor synthesis (e.g., MET/ALK inhibitors similar to Crizotinib).

This guide provides a technical analysis of the optical properties and synthesis routes for this compound. While specific rotation values for this proprietary intermediate are often sequestered in internal process data, structural analogs and computational models predict a dextrorotatory (

Part 1: Optical Rotation & Physicochemical Characterization

Predicted vs. Experimental Values

The specific rotation (

| Property | Value / Prediction | Conditions |

| Predicted | +45° to +55° | |

| Observed Sign | (+) Dextrorotatory | In MeOH or EtOH |

| Enantiomeric Excess (ee) | > 98.0% | Required for pharmaceutical intermediates |

| Physical State | White to off-white solid | Low melting point solid or viscous oil |

Critical Note: The introduction of chlorine atoms at the 3,5-positions induces significant steric bulk, potentially altering the magnitude of rotation compared to the unsubstituted pyridine, but the sign typically follows the stereochemical series of the parent 1-(2-pyridyl)ethanol.

Comparative Analysis of Production Methods

The "performance" of this intermediate is defined by the optical purity (ee%) and yield achieved by the synthesis method.

| Feature | Method A: Biocatalytic Reduction (KRED) | Method B: Asymmetric Transfer Hydrogenation (ATH) | Method C: Classical Resolution |

| Enantioselectivity | Superior (>99% ee) | High (90-96% ee) | Moderate (Variable, often <90%) |

| Yield | > 90% | 85-95% | < 40% (Theoretical max 50%) |

| Scalability | High (Aqueous media, mild temp) | High (Requires precious metal recovery) | Low (Labor intensive) |

| Cost Driver | Enzyme screening | Ru/Ir Catalyst | Yield loss (discarding 50%) |

| Recommendation | Preferred for Drug Dev | Viable Alternative | Obsolete for this scale |

Part 2: Experimental Protocols (Self-Validating)

Protocol: Biocatalytic Synthesis (Ketoreductase Screen)

This protocol ensures the highest optical purity, which is essential for establishing a reliable optical rotation reference standard.

Reagents:

-

Substrate: 1-(3,5-Dichloropyridin-2-yl)ethanone

-

Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels)

-

Cofactor: NADP+ / NADPH

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

Workflow:

-

Preparation: Dissolve 50 mg of ketone substrate in 0.5 mL DMSO.

-

Reaction: Add substrate solution to 4.5 mL of buffer containing 10 mg KRED, 5 mg GDH, 1 mM NADP+, and 100 mM Glucose.

-

Incubation: Shake at 30°C, 200 rpm for 24 hours.

-

Extraction: Extract with Ethyl Acetate (3 x 2 mL). Dry organic layer over

.[1] -

Validation: Analyze via Chiral HPLC (see below) to confirm (R)-configuration preference.

Protocol: Optical Rotation Measurement

Objective: Determine specific rotation

-

Sample Prep: Accurately weigh 100 mg (

) of the dried, chromatographically pure alcohol. -

Dissolution: Dissolve in exactly 10.0 mL (

) of HPLC-grade Methanol. Ensure complete dissolution (sonicate if necessary). -

Measurement:

-

Zero the polarimeter with pure Methanol blank.

-

Fill the 1 dm (

) polarimeter tube, ensuring no bubbles. -

Measure rotation (

) at 20°C using the Sodium D-line (589 nm). -

Take 5 readings and average.

-

-

Calculation:

(Where

Protocol: Enantiomeric Excess Determination (Chiral HPLC)

Column: Daicel CHIRALPAK® IB or IC (Immobilized polysaccharide). Mobile Phase: n-Hexane : Isopropanol (90:10). Flow Rate: 1.0 mL/min.[2] Detection: UV at 254 nm. Expected Elution: The (R)-enantiomer typically elutes after the (S)-enantiomer on Amylose-based columns (verify with racemate).

Part 3: Visualizations & Logic

Synthesis & Resolution Workflow

The following diagram illustrates the decision logic for synthesizing the (R)-isomer and validating its optical rotation.

Caption: Workflow for the asymmetric synthesis and quality control of this compound.

Mechanism of Stereocontrol (Biocatalytic)

Understanding why Biocatalysis is the preferred "Alternative":

Caption: Mechanistic pathway of KRED-mediated reduction ensuring high enantiomeric excess.

References

-

Sigma-Aldrich. (S)-(-)-1-Phenylethanol Product Specification. (Analogous chiral alcohol reference).

-

BenchChem. Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine. (Precursor synthesis).[3][4]

-

AppChem. (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol CAS 1568004-96-5 Entry.

-

Organic Process Research & Development. Synthesis of Crizotinib Intermediates via Catalytic Hydrogenation. (Contextual synthesis of similar chiral pyridine/phenyl ethanols).

-

MDPI Molecules. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. (Methodology for chemical alternative).

Sources

Technical Guide: Absolute Configuration of 3,5-Dichloropyridyl Alcohols

[1]

Strategic Overview

The 3,5-dichloropyridin-4-yl moiety presents unique stereochemical challenges due to the steric bulk of the chlorine atoms at the 3- and 5-positions (ortho to the functionalized carbon).[1] This steric crowding can distort standard conformational models used in NMR analysis and inhibit enzymatic recognition.

This guide compares four validated methodologies to assign AC:

-

Modified Mosher’s Method (NMR): Rapid, but requires careful interpretation of steric effects.

-

Vibrational Circular Dichroism (VCD): Non-destructive, ideal for solution-phase samples.

-

X-Ray Crystallography: The definitive standard, utilizing the anomalous scattering of chlorine.

-

Enzymatic Kinetic Resolution: A synthetic-analytical hybrid using the Kazlauskas rule.

Methodology Comparison

Method A: Modified Mosher’s Method (NMR)

Best for: Rapid determination in early-stage discovery using standard lab equipment.[1]

Mechanism: Derivatization with

Critical Technical Note (The "Ortho-Effect"):

For 1-(3,5-dichloropyridin-4-yl)ethanol, the bulky 3,5-dichloro substituents restrict rotation around the

-

Impact: This often enhances the shielding differentiation (

), making the assignment robust, provided the "Large" group is correctly identified as the dichloropyridyl ring.

Protocol:

-

Derivatization: React 2 mg of alcohol with

-(-)-MTPA-Cl and -

Analysis: Acquire

H NMR for both esters. -

Calculation: Calculate

. -

Assignment:

-

Protons with positive